molecular formula C16H14N2O B13630817 3-Oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile

3-Oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile

Cat. No.: B13630817
M. Wt: 250.29 g/mol
InChI Key: AREZEKWUIGAMJM-UHFFFAOYSA-N
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Description

3-Oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile is a nitrile-containing compound characterized by a ketone group at position 3, a phenyl group at position 5, and a pyridin-3-yl substituent at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-oxo-5-phenyl-2-pyridin-3-ylpentanenitrile

InChI

InChI=1S/C16H14N2O/c17-11-15(14-7-4-10-18-12-14)16(19)9-8-13-5-2-1-3-6-13/h1-7,10,12,15H,8-9H2

InChI Key

AREZEKWUIGAMJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(C#N)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile typically involves the acylation of nitrile anions with unactivated esters. This method provides high yields of β-keto nitriles . The reaction conditions often include the use of solvents like hexane and ethyl acetate, and purification is achieved through flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar acylation techniques. The process is optimized for yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

3-Oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 3-Oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile and related nitriles:

Compound Name Key Structural Features Synthesis Method Notable Properties/Applications Reference
This compound 3-oxo, 5-phenyl, pyridin-3-yl substituent Not explicitly stated (likely cyanoacetylation or metal-catalyzed) Potential bioactive scaffold N/A
4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile () 4,4-dimethyl branching Unspecified Increased steric hindrance
4-Methyl-2-(pyridin-3-yl)pentanenitrile (3n, ) Linear alkyl chain (4-methyl) Cu-catalyzed alkylation-cyanation with TMSCN High purity (NMR/IR validated)
5-((trans-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methoxy)pentanenitrile (3, ) Pyrrolidine-methoxy linker Multi-step synthesis from cotinine derivatives Designed for nicotine vaccine scaffolds
2-Cyano-N-(5-methyl-pyridin-3-yl)-acetamide (3k, ) Acetamide backbone, 5-methyl-pyridine Ethanol/piperidine-mediated condensation Bioactive chromene derivatives

Key Observations:

The pyridin-3-yl moiety is a common feature, contributing to hydrogen-bonding and metal-coordination capabilities.

Synthetic Diversity :

  • Metal-catalyzed methods (e.g., Cu-mediated alkylation-cyanation in ) offer regioselectivity advantages over traditional condensations () .
  • The pyrrolidine-containing nitrile () requires multi-step functionalization, highlighting the target compound’s relative synthetic simplicity .

Physicochemical Properties :

  • Linear alkyl chains (e.g., 3n) may improve solubility compared to branched or aromatic analogs.
  • The ketone group in the target compound could enhance reactivity in nucleophilic additions or redox reactions compared to ether-linked nitriles () .

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